molecular formula C4H12NO3P B3064818 N-dimethoxyphosphorylethanamine CAS No. 20464-99-7

N-dimethoxyphosphorylethanamine

Cat. No.: B3064818
CAS No.: 20464-99-7
M. Wt: 153.12 g/mol
InChI Key: UYYOELZSHBWAAA-UHFFFAOYSA-N
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Description

N-dimethoxyphosphorylethanamine is an organic compound with the molecular formula C4H12NO3P It is a phosphorylated amine, characterized by the presence of a phosphoryl group (P=O) attached to an ethanamine backbone

Scientific Research Applications

N-dimethoxyphosphorylethanamine has several applications in scientific research:

    Chemistry: It is used as a reagent in the synthesis of phosphorylated compounds.

    Biology: The compound is studied for its potential role in biochemical pathways involving phosphorylation.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating diseases related to phosphorylation dysregulation.

    Industry: It is used in the production of flame retardants and plasticizers.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-dimethoxyphosphorylethanamine typically involves the reaction of dimethyl phosphite with ethylenediamine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is usually catalyzed by a base such as sodium hydroxide. The reaction proceeds as follows:

(CH3O)2P(O)H+H2NCH2CH2NH2(CH3O)2P(O)CH2CH2NH2+H2O\text{(CH}_3\text{O)}_2\text{P(O)H} + \text{H}_2\text{NCH}_2\text{CH}_2\text{NH}_2 \rightarrow \text{(CH}_3\text{O)}_2\text{P(O)CH}_2\text{CH}_2\text{NH}_2 + \text{H}_2\text{O} (CH3​O)2​P(O)H+H2​NCH2​CH2​NH2​→(CH3​O)2​P(O)CH2​CH2​NH2​+H2​O

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-dimethoxyphosphorylethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form this compound oxide.

    Reduction: Reduction reactions can convert the phosphoryl group to a phosphine group.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

    Substitution: Alkyl halides or acyl chlorides are often used in substitution reactions.

Major Products

    Oxidation: this compound oxide.

    Reduction: this compound phosphine.

    Substitution: Various substituted ethanamine derivatives.

Mechanism of Action

The mechanism of action of N-dimethoxyphosphorylethanamine involves its interaction with phosphorylating enzymes and proteins. The compound can act as a phosphoryl donor, transferring its phosphoryl group to target molecules. This process is crucial in various biochemical pathways, including signal transduction and energy metabolism.

Comparison with Similar Compounds

Similar Compounds

  • N,N-dimethylphosphorylethanamine
  • N-diethylphosphorylethanamine
  • N-methylphosphorylethanamine

Uniqueness

N-dimethoxyphosphorylethanamine is unique due to its specific structure, which allows it to participate in a wide range of chemical reactions and biological processes. Its dimethoxyphosphoryl group provides distinct reactivity compared to other phosphorylated amines, making it valuable in both research and industrial applications.

Properties

IUPAC Name

N-dimethoxyphosphorylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H12NO3P/c1-4-5-9(6,7-2)8-3/h4H2,1-3H3,(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYYOELZSHBWAAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNP(=O)(OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H12NO3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70174429
Record name N-Dimethoxyphosphorylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20464-99-7
Record name N-Dimethoxyphosphorylethanamine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020464997
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Dimethoxyphosphorylethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70174429
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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